Taraxasterone

Übersicht

Beschreibung

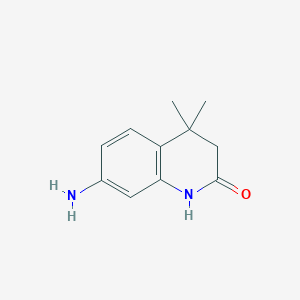

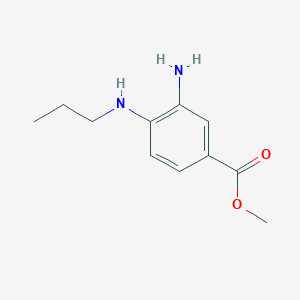

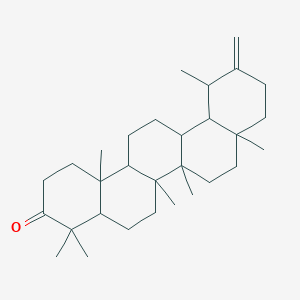

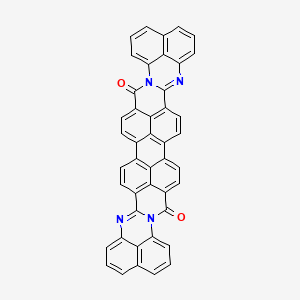

Taraxasterone is a triterpene compound that can be found in the whole plant of Sida acuta . It belongs to the class of organic compounds known as triterpenoids .

Synthesis Analysis

The synthesis of Taraxasterone involves the enzymes OSC1 and CYP716A263, which produce a high variety of triterpenoids in the latex of Taraxacum koksaghyz . TkOSC1 is a multifunctional OSC that was capable of synthesizing at least four of the latex-predominant pentacyclic triterpenes (taraxasterol, α-, β-amyrin and lup-19(21)-en-3-ol) while CYP716A263 oxidized pentacyclic triterpenes at the C-3 position .Molecular Structure Analysis

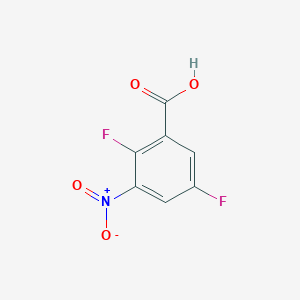

Taraxasterone has a molecular weight of 424.70 and its chemical formula is C30H48O . It is classified under Terpenoids Triterpenes .Wissenschaftliche Forschungsanwendungen

1. Liver Protection

Taraxasterone has demonstrated potential protective effects against ethanol-induced liver injury. The compound works by exerting antioxidative stress and anti-inflammatory response through the CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways, as shown in a study by Xu et al. (2018) (Xu et al., 2018).

2. Anti-Inflammatory Effects

Taraxasterol has been found to have significant anti-inflammatory properties. Zhang et al. (2012) reported that taraxasterol inhibited inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages, blocking the NF-κB pathway (Zhang et al., 2012).

3. Antiurolithiatic Effects

In research conducted by Ghale-Salimi et al. (2018), taraxasterol was shown to have antiurolithiatic effects, comparable to potassium citrate, in ethylene glycol-induced urolithiatic rats. The compound improved liver function and altered serum and urine parameters (Ghale-Salimi et al., 2018).

4. Effects on Asthma and Allergy

A study by Liu et al. (2013) demonstrated the protective effects of taraxasterol on ovalbumin-induced allergic asthma in mice, suggesting potential applications in asthma treatment (Liu et al., 2013).

5. Modulation of Immune Responses

Taraxasterol has been shown to modulate various immune responses. For example, Xiong et al. (2014) found that taraxasterol inhibited iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages (Xiong et al., 2014).

6. Protective Effects in Rheumatoid Arthritis

Jiang et al. (2016) reported that taraxasterol exhibited protective effects against rheumatoid arthritis in mice, modulating inflammatory responses (Jiang et al., 2016).

7. Lung Inflammation and Smoke-Induced Damage

Taraxasterol has been found to attenuate cigarette smoke-induced lung inflammation in mice by inhibiting reactive oxygen species-induced TLR4 trafficking to lipid rafts (Xueshibojie et al., 2016).

8. Potential in Treating Neurodegenerative Diseases

Taraxasterol's effects on neuronal death in neurodegenerative diseases have been explored, highlighting its potential in pharmaceuticals and medicine (Jiao et al., 2022).

9. Colitis Treatment

Chen et al. (2019) utilized network pharmacology to identify taraxasterol's mechanisms in treating acute colitis, finding it regulates MMP3 and PPARG expression (Chen et al., 2019).

10. Potential in Cancer Treatment

Research by Bao et al. (2018) suggests that taraxasterol may be a candidate for treating human liver cancer, as it inhibited cell proliferation and induced apoptosis in liver cancer cells (Bao et al., 2018).

Eigenschaften

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOCVAPRXVCQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Taraxasterone | |

CAS RN |

6786-16-9 | |

| Record name | Taraxasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | Taraxasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)

![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)